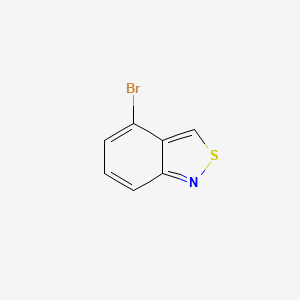

4-溴-2,1-苯并噻唑

描述

4-Bromo-2,1-benzothiazole is a type of benzothiazole derivative . Benzothiazoles are interesting due to their potential activity against several infections . They are used in various fields such as biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Bromo-2,1-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and mild protocol has been developed for the synthesis of 2-substituted benzothiazole under solvent- and metal-free conditions using CBr 4 as the catalyst .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,1-benzothiazole has been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .Chemical Reactions Analysis

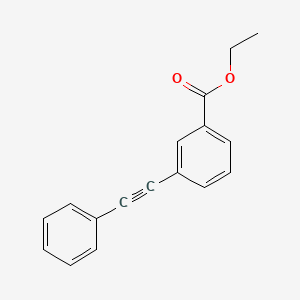

Benzothiazole derivatives, including 4-Bromo-2,1-benzothiazole, have been involved in various chemical reactions. For instance, the Sonogashira cross-coupling reaction between 4-bromo-2,1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,1-benzothiazole have been analyzed. The compound has a molecular weight of 215.07 and 214.09 . The compound is solid in form .科学研究应用

Medicinal Chemistry and Drug Design

4-Bromobenzo[c]isothiazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. They serve as key intermediates in the synthesis of molecules with potential therapeutic effects . For instance, isothiazole-containing compounds have been explored for their role as inhibitors in cancer chemotherapy, where they can act as synergists to enhance the efficacy of bioactive substances .

Agriculture and Plant Protection

In agriculture, 4-Bromobenzo[c]isothiazole derivatives are used to create plant protection chemicals. They have been found to act as synergists, which can reduce the required doses of active agents, thereby minimizing environmental impact and cost . This is particularly important for the development of novel fungicides that induce systemic acquired resistance in plants, offering protection against diseases like rice blast .

Industrial Applications

The industrial applications of 4-Bromobenzo[c]isothiazole are significant, especially in the synthesis of dyes and photovoltaic materials. Bromoderivatives of benzofused thiadiazoles, which are closely related to isothiazoles, are important precursors in the design of effective photovoltaic materials .

Environmental Chemistry

Isothiazole derivatives, including 4-Bromobenzo[c]isothiazole, are utilized in ‘green chemistry’ due to their involvement in metal complexes that act as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media . This application is crucial for developing environmentally friendly chemical processes.

Material Science

In material science, 4-Bromobenzo[c]isothiazole plays a role in the development of novel materials. Its derivatives are used in the design and synthesis of compounds for various purposes, including coordination chemistry, which has broad prospects for further development .

Analytical Chemistry

While specific applications of 4-Bromobenzo[c]isothiazole in analytical chemistry are not directly mentioned in the available literature, its derivatives are likely to be involved in the development of analytical reagents and sensors due to their reactive nature and the presence of electronegative heteroatoms that can interact with a variety of substances .

属性

IUPAC Name |

4-bromo-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELWJALNBCCSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704076 | |

| Record name | 4-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,1-benzothiazole | |

CAS RN |

854494-45-4 | |

| Record name | 4-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

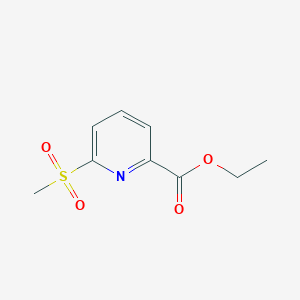

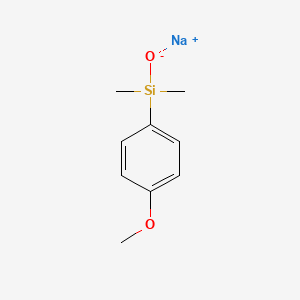

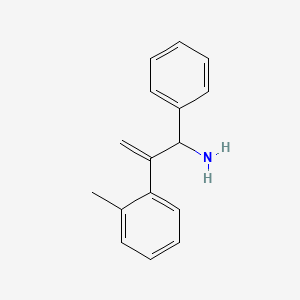

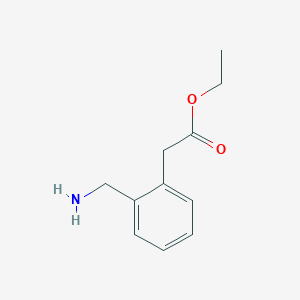

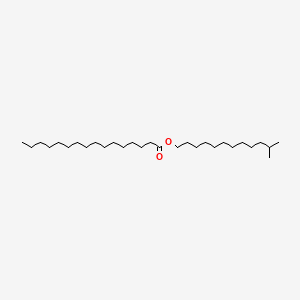

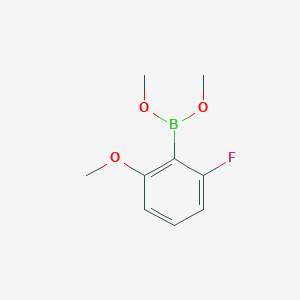

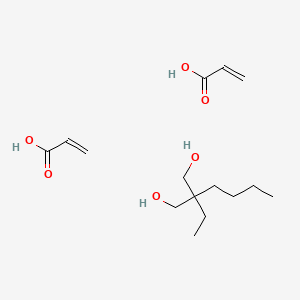

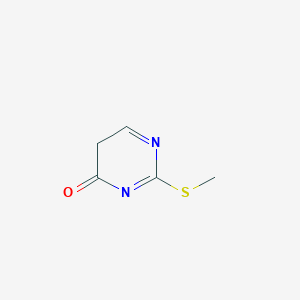

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)

![5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1505069.png)

![N-[(3-Nitropyridin-2-yl)sulfanyl]-L-isoleucine](/img/structure/B1505077.png)